Ethyl 4-phenylbutanoate

Description

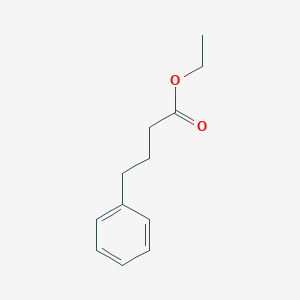

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFNXKFGVQQNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143132 | |

| Record name | Ethyl 4-phenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless slightly oily liquid; Fruity, floral aroma | |

| Record name | Ethyl 4-phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

275.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 4-phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.986-0.992 | |

| Record name | Ethyl 4-phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-93-3 | |

| Record name | Ethyl 4-phenylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-phenyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-phenylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-phenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenebutanoic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-PHENYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9R7P5U55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-Phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl 4-phenylbutanoate (CAS No. 10031-93-3). The information is presented to support research, development, and quality control activities where this compound is utilized. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key physical property determinations.

Core Physical and Chemical Properties

Ethyl 4-phenylbutanoate, also known as ethyl benzenebutanoate, is a fatty acid ester. It presents as a colorless, slightly oily liquid with a characteristic fruity and floral aroma.[1] This compound is very hydrophobic and practically insoluble in water.[2]

Quantitative Data Summary

The following table summarizes the key physical properties of ethyl 4-phenylbutanoate compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |

| Molecular Weight | 192.25 g/mol | [1][3] |

| Boiling Point | 275.00 to 276.00 °C at 760.00 mm Hg100 °C at 1 mmHg | [1][3] |

| Density | 1.002 g/cm³0.986-0.992 g/cm³ | [1][4] |

| Refractive Index | 1.4941.489-1.495 | [1][4] |

| Solubility | Insoluble in water; Soluble in oils and ethanol. | [1] |

| LogP (Predicted) | 3.26 | [2][5] |

| Appearance | Colorless slightly oily liquid.[1] Colorless Oil. | [1] |

| Odor | Fruity, floral aroma.[1] Sweet, fruity, plum-like odor.[3] | [1][3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a liquid organic compound such as ethyl 4-phenylbutanoate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like ethyl 4-phenylbutanoate, which has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is a common method for its determination.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of ethyl 4-phenylbutanoate is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Measurement: The temperature is monitored using a thermometer with the bulb placed just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Data Recording: The temperature at which the liquid actively boils and a steady stream of distillate is collected is recorded as the boiling point. For distillation under reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is recorded along with the boiling temperature.

Measurement of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, which is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used.

-

Calibration: The pycnometer is first cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with ethyl 4-phenylbutanoate at the same temperature.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density of the ethyl 4-phenylbutanoate is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Methodology: Abbe Refractometer

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of ethyl 4-phenylbutanoate are placed on the prism surface of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of ethyl 4-phenylbutanoate (e.g., 0.1 mL) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 3 mL of water) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed. A compound is considered soluble if it forms a homogeneous solution with the solvent. If it is insoluble, it will form a separate layer or a cloudy suspension.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as ethanol, and other organic solvents, to build a solubility profile for the compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a liquid organic compound like ethyl 4-phenylbutanoate.

References

An In-depth Technical Guide to Ethyl 4-phenylbutanoate (CAS 10031-93-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-phenylbutanoate (CAS 10031-93-3), a versatile fatty acid ester with applications in synthetic chemistry and as a precursor for biologically active molecules. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and potential applications in drug discovery and development.

Chemical and Physical Properties

Ethyl 4-phenylbutanoate, also known as Benzenebutanoic acid ethyl ester, is a colorless to pale yellow liquid. It possesses a sweet, fruity, plum-like odor and is utilized as a flavoring agent in the food industry.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10031-93-3 | [2] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [3] |

| Boiling Point | 100 °C @ 1 mmHg (lit.) | [1] |

| 80 °C @ 0.25 Torr | [2] | |

| Density | 1.001 g/cm³ @ 20 °C | [2] |

| Refractive Index | 1.49 | |

| Flash Point | 114 °C | |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Spectroscopic Data

The structural elucidation of Ethyl 4-phenylbutanoate is supported by various spectroscopic techniques. The key spectral data are presented below.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | t, J = 7.5 Hz | 2H | Ar-H |

| 7.20 | t, J = 7.0 Hz | 3H | Ar-H |

| 4.13 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 2.66 | t, J = 7.6 Hz | 2H | Ar-CH₂- |

| 2.33 | t, J = 7.5 Hz | 2H | -CH₂COO- |

| 2.03 – 1.92 | m | 2H | -CH₂CH₂CH₂- |

| 1.26 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

| (Source: The Royal Society of Chemistry)[5] |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 173.6 | C=O |

| 141.5 | Ar-C |

| 128.6 | Ar-CH |

| 128.5 | Ar-CH |

| 126.1 | Ar-CH |

| 60.3 | -OCH₂- |

| 35.2 | Ar-CH₂- |

| 33.8 | -CH₂COO- |

| 26.6 | -CH₂CH₂CH₂- |

| 14.3 | -CH₃ |

| (Source: The Royal Society of Chemistry)[5] |

Mass Spectrometry

The mass spectrum of Ethyl 4-phenylbutanoate shows characteristic fragmentation patterns that can be used for its identification.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Synthesis of Ethyl 4-phenylbutanoate

Ethyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with ethanol. A common method to obtain the precursor, γ-phenylbutyric acid, is via a Grignard reaction from γ-bromopropylbenzene.[1]

Experimental Protocol: Esterification of 4-phenylbutanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylbutanoic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Ethyl 4-phenylbutanoate.

Applications in Drug Development

While Ethyl 4-phenylbutanoate itself is primarily used as a synthetic intermediate, its structural motif is found in or is a precursor to several classes of biologically active molecules.

Precursor for Bioactive Compounds

Ethyl 4-phenylbutanoate and its isomers serve as key starting materials in the synthesis of various pharmaceutical agents.

-

Antimalarial Agents: It is used in the synthesis of thiazolium salts which have demonstrated potent antimalarial activity.[1]

-

Lactate Dehydrogenase A (LDH-A) Inhibitors: This compound is also utilized in the preparation of novel inhibitors of LDH-A, an enzyme implicated in cancer metabolism.[1]

-

ACE Inhibitors: An isomer, ethyl 2-oxo-4-phenylbutanoate, is a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril, which are used to treat hypertension.[6][7]

-

Src Kinase Inhibitors: Derivatives of ethyl 2,4-dioxo-4-arylbutanoates have been synthesized and evaluated for their inhibitory activity against Src kinase, a proto-oncogene involved in tumor growth and metastasis.[8]

-

Inhibitors of Gene Expression: The related compound, ethyl 3-oxo-4-phenylbutanoate, is used to prepare pyrrolinylaminopyrimidine analogs that act as inhibitors of AP-1 and NF-κB mediated gene expression, which are involved in inflammatory responses.[9][10]

Safety and Handling

Ethyl 4-phenylbutanoate is associated with certain hazards and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][11]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][11]

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses.

Conclusion

Ethyl 4-phenylbutanoate is a valuable chemical intermediate with a well-defined profile of physical, chemical, and spectroscopic properties. Its utility extends from the flavor and fragrance industry to being a critical building block in the synthesis of various pharmaceutically active compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. ETHYL 4-PHENYLBUTYRATE | 10031-93-3 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-phenylbutanoate | 10031-93-3 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 9. nbinno.com [nbinno.com]

- 10. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 [chemicalbook.com]

- 11. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-Phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4-phenylbutanoate, a fatty acid ester with applications in the flavor and fragrance industry and as a synthetic intermediate in pharmaceutical research. This document details its physicochemical properties, synthesis, and analytical methods, and discusses the biological activities of structurally related compounds.

Core Molecular Information

Ethyl 4-phenylbutanoate, also known as ethyl benzenebutanoate or ethyl gamma-phenylbutyrate, is an organic compound classified as a fatty acid ester.[1] Its fundamental properties are summarized below.

| Property | Value |

| Molecular Weight | 192.25 g/mol |

| Molecular Formula | C₁₂H₁₆O₂ |

| IUPAC Name | ethyl 4-phenylbutanoate |

| CAS Number | 10031-93-3 |

| Canonical SMILES | CCOC(=O)CCCC1=CC=CC=C1 |

| InChI Key | GGFNXKFGVQQNRV-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, fruity, plum-like |

Physicochemical Data

The physical and chemical properties of ethyl 4-phenylbutanoate are critical for its handling, application, and analysis. A summary of these properties is presented in the table below.

| Property | Value |

| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg |

| Density | 1.001 g/cm³ |

| Refractive Index | 1.4910 to 1.4950 |

| Solubility | Insoluble in water; soluble in oils and ethanol (B145695) |

| Vapor Pressure | 0.00476 mmHg at 25°C |

| Flash Point | 114.4°C |

| LogP | 2.57240 |

Synthesis and Experimental Protocols

General Synthesis of Ethyl 4-Phenylbutanoate via Fischer Esterification

Materials:

-

4-phenylbutanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 4-phenylbutanoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-phenylbutanoate.

-

Purify the crude product by vacuum distillation.

Caption: General workflow for the synthesis of ethyl 4-phenylbutanoate.

Analytical Methods

The purity and identity of ethyl 4-phenylbutanoate are typically confirmed using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ethyl 4-phenylbutanoate.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.29 (t, J = 7.5 Hz, 2H), 7.20 (t, J = 7.0 Hz, 3H), 4.13 (q, J = 7.1 Hz, 2H), 2.66 (t, J = 7.6 Hz, 2H), 2.33 (t, J = 7.5 Hz, 2H), 2.03 – 1.92 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 173.6, 141.5, 128.6, 128.5, 126.1, 60.3, 35.2, 33.8, 26.6, 14.3.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of ethyl 4-phenylbutanoate.

General GC-MS Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Gas Chromatography: Use a capillary column (e.g., TG-5SilMS) with a programmed temperature gradient to separate the components of the sample.

-

Mass Spectrometry: The separated components are ionized (typically by electron impact) and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum for identification.

Caption: A typical workflow for the analysis of ethyl 4-phenylbutanoate using GC-MS.

Applications in Drug Development and Biological Context

Ethyl 4-phenylbutanoate itself is primarily used as a flavoring agent.[2] However, structurally similar compounds are important intermediates in the synthesis of pharmacologically active molecules.

Notably, ethyl 3-oxo-4-phenylbutanoate is a precursor for:

-

Pyrazolone derivatives , which have shown potential as antiprion compounds.

-

Pyrrolinylaminopyrimidine analogs , which can act as inhibitors of AP-1 and NF-κB mediated gene expression, pathways often implicated in inflammation and cancer.

Additionally, ethyl 2-oxo-4-phenylbutanoate is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, which are used to treat hypertension.[3]

While there is no direct evidence of ethyl 4-phenylbutanoate's involvement in specific signaling pathways, its derivatives have been shown to interact with key cellular targets. The logical relationship for the development of bioactive compounds from a related precursor is illustrated below.

Caption: Precursor to bioactive compound classes.

Safety and Handling

Ethyl 4-phenylbutanoate is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethyl 4-phenylbutanoate is a well-characterized organic compound with a defined set of physicochemical properties. While its primary application is in the flavor industry, its structural motif is relevant to medicinal chemistry. The synthesis and analysis of this compound can be achieved through standard organic chemistry techniques. For researchers in drug development, understanding the properties and synthetic accessibility of such molecules provides a foundation for the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of ethyl 4-phenylbutanoate. It details the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), that collectively confirm its molecular structure. Furthermore, a detailed experimental protocol for its synthesis via Fischer esterification is provided, alongside a logical workflow for its structural verification. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

Ethyl 4-phenylbutanoate (C₁₂H₁₆O₂) is an ester that finds applications in the fragrance and flavor industry and serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Accurate structural elucidation is paramount to ensure the identity and purity of this compound in research and development settings. This guide outlines the key analytical techniques and methodologies employed to unequivocally determine the structure of ethyl 4-phenylbutanoate.

Molecular Structure and Properties

The fundamental properties of ethyl 4-phenylbutanoate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| IUPAC Name | ethyl 4-phenylbutanoate |

| CAS Number | 10031-93-3 |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 275-276 °C |

| SMILES | CCOC(=O)CCCC1=CC=CC=C1 |

| InChI | InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |

Synthesis of Ethyl 4-phenylbutanoate via Fischer Esterification

A common and efficient method for the synthesis of ethyl 4-phenylbutanoate is the Fischer esterification of 4-phenylbutanoic acid with ethanol (B145695) in the presence of an acid catalyst.

Reaction Scheme

Caption: Fischer Esterification of 4-phenylbutanoic acid.

Experimental Protocol

Materials:

-

4-phenylbutanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-phenylbutanoic acid and an excess of absolute ethanol (e.g., 3-5 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the molar amount of the carboxylic acid) to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-phenylbutanoate.

-

The crude product can be further purified by vacuum distillation to yield the pure ester.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized ethyl 4-phenylbutanoate is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.32 - 7.18 | m | 5H | Aromatic protons (C₆H₅) |

| 4.13 | q | 2H | -O-CH₂-CH₃ (Ethyl ester) |

| 2.66 | t | 2H | -CH₂-Ph (Benzylic methylene) |

| 2.33 | t | 2H | -CH₂-C(=O)O- (Methylene adjacent to carbonyl) |

| 1.98 | p | 2H | -CH₂-CH₂-CH₂- (Methylene) |

| 1.25 | t | 3H | -O-CH₂-CH₃ (Ethyl ester) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| 173.6 | C=O (Ester carbonyl) |

| 141.5 | Quaternary aromatic carbon (C-Ph) |

| 128.6 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.1 | Aromatic CH |

| 60.3 | -O-CH₂- (Ethyl ester) |

| 35.2 | -CH₂-Ph (Benzylic methylene) |

| 33.8 | -CH₂-C(=O)O- (Methylene adjacent to carbonyl) |

| 26.6 | -CH₂-CH₂-CH₂- (Methylene) |

| 14.3 | -CH₃ (Ethyl ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Strong | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester carbonyl) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~750 and ~700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

The strong absorption at approximately 1735 cm⁻¹ is a clear indication of the ester carbonyl group. The C-O stretching vibration further supports the presence of the ester functionality. The absorptions in the aromatic region confirm the presence of the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment of Fragment Ion |

| 192 | Moderate | [M]⁺ (Molecular ion) |

| 147 | Moderate | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 104 | Strong | [C₈H₈]⁺ (Styrene radical cation via McLafferty rearrangement) |

| 91 | Strong (Base Peak) | [C₇H₇]⁺ (Tropylium ion, from benzylic cleavage) |

The molecular ion peak at m/z 192 confirms the molecular weight of ethyl 4-phenylbutanoate. The base peak at m/z 91 is characteristic of a benzyl (B1604629) group, which readily forms the stable tropylium (B1234903) ion. The significant peak at m/z 104 is due to a McLafferty rearrangement, a common fragmentation pathway for esters containing a γ-hydrogen.

Logical Workflow for Structure Elucidation

The systematic process for the structure elucidation of ethyl 4-phenylbutanoate is outlined below.

Caption: Workflow for the structure elucidation of ethyl 4-phenylbutanoate.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural determination of ethyl 4-phenylbutanoate. The presented data and experimental protocols offer a robust framework for the synthesis and characterization of this important chemical compound, ensuring its quality and identity for various applications in research and industry.

An In-depth Technical Guide to Ethyl 4-phenylbutanoate: Synonyms and Identifiers

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the synonyms and trade names for Ethyl 4-phenylbutanoate, a significant compound in various research and commercial applications.

Chemical Identity

Ethyl 4-phenylbutanoate is a fatty acid ester characterized by its sweet, fruity aroma.[1][2] It is a hydrophobic molecule, practically insoluble in water.[1]

Synonyms and Chemical Identifiers

The following table summarizes the various names and identifiers for Ethyl 4-phenylbutanoate, facilitating accurate database searches and regulatory submissions. Information has been compiled from multiple chemical databases and supplier catalogs.[2][3][4][5][6]

| Identifier Type | Identifier | Source |

| IUPAC Name | ethyl 4-phenylbutanoate | [3] |

| Systematic Name | Benzenebutanoic acid, ethyl ester | [3][6] |

| Common Synonyms | Ethyl 4-phenylbutyrate | [2][3][4][6] |

| Ethyl benzenebutanoate | [1][3] | |

| Ethyl gamma-phenylbutyrate | [1][3][4] | |

| 4-Phenylbutyric acid ethyl ester | [3][6] | |

| Butyric acid, 4-phenyl-, ethyl ester | [1][3][4] | |

| CAS Number | 10031-93-3 | [3][4][5] |

| FEMA Number | 2453 | [2][4] |

| UNII Number | BU9R7P5U55 | [2][3] |

| EC Number | 600-062-4 | [3] |

| MDL Number | MFCD00026923 | [2][3][5] |

| InChI Key | GGFNXKFGVQQNRV-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)CCCC1=CC=CC=C1 | [3][5] |

| Other Identifiers | NSC-163318 | [3][6] |

| AI3-34131 | [3][6] |

Trade Names

Based on extensive searches of commercial and scientific databases, Ethyl 4-phenylbutanoate is not typically marketed under specific trade names. It is generally sold by chemical suppliers under its common chemical name, such as "Ethyl 4-phenylbutanoate" or "Ethyl 4-phenylbutyrate," often appended with the supplier's brand name (e.g., Sigma-Aldrich, TCI, etc.).[2][7]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the primary identifiers of Ethyl 4-phenylbutanoate. The CAS number is a unique, universal identifier, while the IUPAC name provides the systematic chemical structure. Other synonyms are used in various contexts, from laboratory research to flavor and fragrance applications.

Caption: Relationship between the primary name and key identifiers for Ethyl 4-phenylbutanoate.

References

- 1. NP-MRD: Showing NP-Card for Ethyl 4-phenylbutanoate (NP0337043) [np-mrd.org]

- 2. ETHYL 4-PHENYLBUTYRATE | 10031-93-3 [chemicalbook.com]

- 3. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Ethyl 4-phenylbutanoate (FDB008256) - FooDB [foodb.ca]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. lookchem.com [lookchem.com]

- 7. manchesterorganics.com [manchesterorganics.com]

An In-depth Technical Guide to the Spectral Data of Ethyl 4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 4-phenylbutanoate (C₁₂H₁₆O₂), a key organic compound with applications in various research and development sectors. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, offering insights into its molecular structure and purity. The experimental protocols provided herein are based on established methodologies for similar compounds, ensuring reproducibility and accuracy.

Chemical Structure and Properties

Ethyl 4-phenylbutanoate is an ester characterized by a phenyl group attached to a butanoate backbone. Understanding its structure is fundamental to interpreting its spectral data.

Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol [1] IUPAC Name: ethyl 4-phenylbutanoate[1] CAS Number: 10031-93-3[1]

digraph "Ethyl_4-phenylbutanoate" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];

edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

// Atom nodes

C1 [label="C", pos="0.0,0.0!"];

C2 [label="C", pos="1.4,0.5!"];

C3 [label="C", pos="2.1,-0.8!"];

C4 [label="C", pos="3.5,-0.5!"];

O1 [label="O", pos="1.4,-1.8!"];

O2 [label="O", pos="4.2,0.5!"];

C5 [label="C", pos="5.6,0.2!"];

C6 [label="C", pos="6.3,-1.1!"];

C7 [label="C", pos="7.7,-0.8!"];

C8 [label="C", pos="8.4,0.5!"];

C9 [label="C", pos="7.7,1.8!"];

C10 [label="C", pos="6.3,1.5!"];

C11 [label="C", pos="-1.4,0.3!"];

C12 [label="C", pos="-2.1,-1.0!"];

// Hydrogen nodes are omitted for clarity

// Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C3 -- O1 [style=filled, color="#EA4335"];

C4 -- O2;

O2 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C5;

C1 -- C11;

C11 -- C12;

// Add labels for functional groups

ester [label="Ester group", pos="2.5,-2.5!", fontcolor="#4285F4"];

phenyl [label="Phenyl group", pos="7.0,2.5!", fontcolor="#34A853"];

}

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-Phenylbutanoate

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of ethyl 4-phenylbutanoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the characteristic chemical shifts, coupling constants, and signal multiplicities of ethyl 4-phenylbutanoate, along with a detailed experimental protocol for acquiring the spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl 4-phenylbutanoate exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer.[1]

Table 1: ¹H NMR Data for Ethyl 4-Phenylbutanoate in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic Protons (C₆H₅) | 7.29 | Triplet (t) | 7.5 | 2H |

| Aromatic Protons (C₆H₅) | 7.20 | Triplet (t) | 7.0 | 3H |

| Methylene Protons (-OCH₂CH₃) | 4.13 | Quartet (q) | 7.1 | 2H |

| Methylene Protons (-CH₂C₆H₅) | 2.66 | Triplet (t) | 7.6 | 2H |

| Methylene Protons (-CH₂CO-) | 2.33 | Triplet (t) | 7.5 | 2H |

| Methylene Protons (-CH₂CH₂CH₂-) | 2.03 – 1.92 | Multiplet (m) | - | 2H |

| Methyl Protons (-OCH₂CH₃) | 1.26 | Triplet (t) | 7.1 | 3H |

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of ethyl 4-phenylbutanoate.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of ethyl 4-phenylbutanoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: Ambient temperature

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

-

Spectral Width: -2 to 12 ppm

3. Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of ethyl 4-phenylbutanoate.

Caption: Logical workflow for ¹H NMR analysis.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 4-phenylbutanoate. The document details experimental data, outlines a standard protocol for spectrum acquisition, and presents a logical workflow for the structural elucidation of the compound using ¹³C NMR spectroscopy. This information is intended to support researchers and professionals in the fields of organic chemistry, analytical chemistry, and drug development in the identification and characterization of this and structurally related molecules.

Introduction to ¹³C NMR Spectroscopy of Ethyl 4-phenylbutanoate

Ethyl 4-phenylbutanoate is an ester of a carboxylic acid characterized by a phenyl group attached to a four-carbon aliphatic chain. The analysis of its ¹³C NMR spectrum is a critical step in its structural verification, providing unambiguous evidence for the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This allows for the precise assignment of each carbon atom, confirming the presence of the ethyl ester functionality, the phenyl ring, and the connecting aliphatic chain.

¹³C NMR Spectral Data

The experimentally determined ¹³C NMR chemical shifts for ethyl 4-phenylbutanoate, recorded in deuterated chloroform (B151607) (CDCl₃) at 100 MHz, are summarized in the table below.[1]

| Carbon Atom Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 173.6 |

| Phenyl C1 (quaternary) | 141.5 |

| Phenyl C2, C6 | 128.6 |

| Phenyl C3, C5 | 128.5 |

| Phenyl C4 | 126.1 |

| Methylene (-O-C H₂-CH₃) | 60.3 |

| Methylene (-C H₂-Ph) | 35.2 |

| Methylene (-C H₂-C=O) | 33.8 |

| Methylene (-CH₂-C H₂-CH₂-) | 26.6 |

| Methyl (-O-CH₂-C H₃) | 14.3 |

Experimental Protocol for ¹³C NMR Spectroscopy

The following section outlines a typical experimental methodology for the acquisition of a ¹³C NMR spectrum of an organic compound such as ethyl 4-phenylbutanoate.

1. Sample Preparation:

-

Approximately 50-100 mg of the purified ethyl 4-phenylbutanoate sample is accurately weighed. A higher concentration is generally recommended for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, with deuterated chloroform (CDCl₃) being a common choice for its excellent solubilizing properties for many organic compounds.

-

A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is then transferred to a standard 5 mm NMR tube. To ensure a homogeneous solution and prevent signal distortion, any particulate matter should be removed by filtering the solution through a small plug of glass wool inserted into a Pasteur pipette.

2. NMR Instrument Setup and Data Acquisition:

-

The ¹³C NMR spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a ¹³C frequency of 75 MHz or higher.

-

The instrument is tuned and the magnetic field is shimmed to ensure optimal homogeneity and signal resolution.

-

A standard single-pulse experiment with proton decoupling is typically employed. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum of singlets for each unique carbon atom. This also enhances the signal-to-noise ratio.

-

The receiver gain is optimized to ensure proper signal detection without saturation.

-

The number of scans (ns) is set to an appropriate value, often in the hundreds or thousands, to achieve an adequate signal-to-noise ratio.

-

A relaxation delay (d1) is set between pulses to allow for the relaxation of the carbon nuclei, which is crucial for accurate quantitative analysis.

3. Data Processing:

-

The acquired free induction decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected to ensure accurate signal representation.

-

The chemical shifts of the peaks are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for CDCl₃, the triplet is centered at approximately 77.16 ppm).

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the determination and analysis of the ¹³C NMR chemical shifts of ethyl 4-phenylbutanoate.

Caption: A flowchart illustrating the key stages from sample preparation to structural confirmation in the ¹³C NMR analysis of ethyl 4-phenylbutanoate.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation behavior of ethyl 4-phenylbutanoate. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the identification and structural elucidation of this compound and related structures through mass spectrometric techniques.

Core Concepts in the Mass Spectrometry of Ethyl 4-phenylbutanoate

Ethyl 4-phenylbutanoate (C₁₂H₁₆O₂) is an aromatic ester with a molecular weight of 192.25 g/mol .[1] Under electron ionization (EI), the molecule undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a fingerprint for its identification. The fragmentation patterns are governed by the stability of the resulting carbocations and radical species, with key cleavages occurring at the ester group and along the aliphatic chain.

The primary fragmentation pathways involve benzylic cleavage, McLafferty rearrangement, and cleavage adjacent to the carbonyl group. The resulting fragment ions provide valuable structural information, allowing for the unambiguous identification of the ethyl 4-phenylbutanoate molecule.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of ethyl 4-phenylbutanoate is characterized by several key fragment ions. The relative abundance of these ions is crucial for spectral interpretation. The quantitative data from the NIST Mass Spectrometry Data Center is summarized below.[1]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 192 | 15 | [M]⁺ (Molecular Ion) |

| 147 | 10 | [M - C₂H₅O]⁺ |

| 118 | 20 | [M - C₄H₈O₂]⁺ (McLafferty + 1) |

| 104 | 95 | [C₈H₈]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 88 | 30 | [C₄H₈O₂]⁺ (McLafferty Rearrangement) |

| 77 | 12 | [C₆H₅]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

| 45 | 25 | [C₂H₅O]⁺ |

Note: The relative abundances are approximate and can vary slightly between different instruments and experimental conditions.

Key Fragmentation Pathways

The fragmentation of the ethyl 4-phenylbutanoate molecular ion ([M]⁺) proceeds through several competing and consecutive pathways. The most significant of these are detailed below and illustrated in the accompanying diagrams.

Benzylic Cleavage and Formation of the Tropylium (B1234903) Ion (m/z 91)

The most abundant peak in the mass spectrum of ethyl 4-phenylbutanoate is typically at m/z 91.[1] This is attributed to the highly stable tropylium ion ([C₇H₇]⁺). Its formation is initiated by the cleavage of the benzylic C-C bond, which is the bond between the phenyl group and the aliphatic chain. This cleavage results in the formation of a benzyl (B1604629) radical and a carbocation. The benzyl cation then rearranges to the more stable tropylium ion.

Caption: Benzylic cleavage leading to the tropylium ion.

McLafferty Rearrangement (m/z 88)

A characteristic fragmentation for esters with a sufficiently long alkyl chain is the McLafferty rearrangement. This process involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the α-β carbon-carbon bond. In ethyl 4-phenylbutanoate, this rearrangement leads to the formation of a neutral butene molecule and a charged enol fragment with an m/z of 88.

Caption: McLafferty rearrangement of the molecular ion.

Formation of the Styrene (B11656) Radical Cation (m/z 104)

The significant peak at m/z 104 corresponds to the styrene radical cation ([C₈H₈]⁺˙). This fragment is formed through a cleavage of the bond between the second and third carbon atoms of the aliphatic chain from the phenyl group, accompanied by a hydrogen rearrangement.

Caption: Formation of the styrene radical cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of ethyl 4-phenylbutanoate using GC-MS. This protocol can be adapted based on the specific instrumentation and analytical requirements.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of ethyl 4-phenylbutanoate (1 mg/mL) in a high-purity volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix: For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar or medium-polarity capillary column is recommended (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

4.3. Data Analysis

The acquired mass spectra are processed to identify the characteristic fragment ions of ethyl 4-phenylbutanoate. The fragmentation pattern is then compared with reference spectra from databases such as the NIST Mass Spectral Library for confirmation.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of ethyl 4-phenylbutanoate.

Caption: Workflow for GC-MS analysis of ethyl 4-phenylbutanoate.

References

An In-depth Technical Guide to the FT-IR Spectroscopy of Ethyl 4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy data for ethyl 4-phenylbutanoate. This document details the characteristic vibrational frequencies, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Structural Information

Ethyl 4-phenylbutanoate is an ester with the chemical formula C₁₂H₁₆O₂.[1][2][3] Its structure consists of a benzene (B151609) ring attached to a butanoate ester group. This combination of a phenyl group and an ethyl ester gives rise to a characteristic infrared spectrum.

FT-IR Spectroscopy Data

The FT-IR spectrum of ethyl 4-phenylbutanoate is characterized by the vibrational frequencies of its constituent functional groups: the ester group (C=O and C-O bonds), the aromatic ring (C=C and C-H bonds), and the aliphatic chain (C-H bonds). The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3085-3030 | C-H Stretch | Aromatic (Phenyl Ring) | Medium-Weak |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |

| ~1735 | C=O Stretch | Ester | Strong |

| ~1605, ~1495, ~1450 | C=C Stretch | Aromatic (Phenyl Ring) | Medium-Weak |

| ~1250-1150 | C-O Stretch | Ester | Strong |

| ~750, ~700 | C-H Out-of-Plane Bend | Aromatic (Monosubstituted) | Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer.

The presence of a strong absorption band around 1735 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the ester.[4][5] The strong bands in the 1250-1150 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester linkage.[4][6] Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[5] The distinct peaks in the 1600-1450 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the benzene ring. Finally, the strong absorptions in the fingerprint region, particularly around 750 cm⁻¹ and 700 cm⁻¹, are indicative of a monosubstituted benzene ring.

Experimental Protocol: FT-IR Analysis of Liquid Samples

This section outlines a typical procedure for obtaining an FT-IR spectrum of a liquid sample like ethyl 4-phenylbutanoate using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean. It can be cleaned with a solvent such as isopropanol (B130326) or ethanol (B145695) and wiped dry with a soft, lint-free cloth.

-

Acquire a background spectrum. This involves scanning the empty ATR crystal to record the ambient atmospheric conditions (e.g., CO₂ and water vapor). The instrument software will automatically subtract this background from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid ethyl 4-phenylbutanoate onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

-

-

Spectrum Acquisition:

-

Position the ATR pressure arm over the sample and apply consistent pressure to ensure good contact between the liquid and the crystal.

-

Initiate the sample scan. Typical acquisition parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Compare the obtained peak positions with known correlation tables to confirm the presence of the expected functional groups.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal surface thoroughly by wiping away the sample with a soft cloth and cleaning with an appropriate solvent.

-

Logical Workflow for FT-IR Data Analysis

The following diagram illustrates the logical steps involved in the analysis of FT-IR data for a compound like ethyl 4-phenylbutanoate.

Caption: Logical workflow for FT-IR spectral analysis.

References

- 1. Showing Compound Ethyl 4-phenylbutanoate (FDB008256) - FooDB [foodb.ca]

- 2. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-phenylbutanoate|lookchem [lookchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Ethyl 4-Phenylbutanoate: A Comprehensive Solubility Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of ethyl 4-phenylbutanoate, a key intermediate in the synthesis of various organic compounds. Understanding the solubility of this compound is critical for its application in pharmaceutical development, chemical synthesis, and flavor industries. This document outlines its solubility in various solvents, provides detailed experimental protocols for solubility determination, and discusses the factors influencing its solubility.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development, solubility is a critical parameter as it influences bioavailability, formulation, and routes of administration.

Ethyl 4-phenylbutanoate is a fatty acid ester, characterized as a very hydrophobic molecule and practically insoluble in water.[1] Its solubility is primarily dictated by its molecular structure, which includes a non-polar phenyl ring and a moderately polar ester group.

Quantitative Solubility Data

While specific experimental quantitative data for ethyl 4-phenylbutanoate in a range of organic solvents is not widely available in public literature, its qualitative solubility and a predicted water solubility value have been reported.

| Solvent | Solubility | Reference |

| Water | Insoluble / 0.037 g/L (Predicted) | [2][3] |

| Ethanol | Soluble | [2] |

| Oils | Soluble | [2] |

| Chloroform | Slightly Soluble | [4] |

| Ethyl Acetate | Slightly Soluble | [4] |

It is important to note that "soluble" and "slightly soluble" are qualitative terms. For precise applications, experimental determination of quantitative solubility is recommended.

Factors Influencing Solubility

The solubility of ethyl 4-phenylbutanoate can be influenced by several factors:

-

Temperature: For most solids and liquids dissolving in liquid solvents, solubility tends to increase with temperature. However, the extent of this effect needs to be determined experimentally.

-

pH: As ethyl 4-phenylbutanoate is a neutral compound and does not have easily ionizable groups, its solubility is expected to be largely independent of pH in typical aqueous environments.

-

Solvent Polarity: The principle of "like dissolves like" is central to understanding the solubility of ethyl 4-phenylbutanoate. Its non-polar phenyl and butyl groups suggest good solubility in non-polar organic solvents, while the polar ester group allows for some interaction with polar solvents. Its limited solubility in water is due to the dominance of the hydrophobic phenylbutyl moiety.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6] This protocol is adapted from standard guidelines such as the OECD Guideline 105 for water solubility.[7][8][9]

Shake-Flask Method for Determining Solubility of a Liquid Compound

This protocol outlines the steps to determine the solubility of a liquid compound like ethyl 4-phenylbutanoate in various organic solvents.

1. Materials and Equipment:

-

Ethyl 4-phenylbutanoate (high purity)

-

Selected solvents (e.g., ethanol, methanol, DMSO, acetone, water) of analytical grade

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of ethyl 4-phenylbutanoate using the shake-flask method.

3. Detailed Procedure:

-

Preparation of the Test System:

-

Add an excess amount of ethyl 4-phenylbutanoate to a series of glass vials. An excess is visually confirmed by the presence of undissolved droplets of the ester.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved ethyl 4-phenylbutanoate to settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the layer of undissolved ester.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the concentration of ethyl 4-phenylbutanoate.

-

Prepare a calibration curve using standard solutions of ethyl 4-phenylbutanoate of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in units such as g/L or mg/mL.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and considerations for a comprehensive solubility study.

Caption: Logical flow for a comprehensive solubility assessment of ethyl 4-phenylbutanoate.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of ethyl 4-phenylbutanoate. While quantitative data in organic solvents is limited in publicly available literature, the provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine these values. A thorough understanding of the solubility of ethyl 4-phenylbutanoate is essential for its effective use in research, development, and industrial applications.

References

- 1. NP-MRD: Showing NP-Card for Ethyl 4-phenylbutanoate (NP0337043) [np-mrd.org]

- 2. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Ethyl 4-phenylbutanoate (FDB008256) - FooDB [foodb.ca]

- 4. chembk.com [chembk.com]

- 5. quora.com [quora.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

Ethyl 4-Phenylbutanoate: An In-depth Technical Guide to its Odor and Flavor Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 4-phenylbutanoate (CAS No. 10031-93-3), also known as ethyl γ-phenylbutyrate, is a fatty acid ethyl ester characterized by its pleasant and potent aroma.[1][2][3] Its chemical structure, featuring a benzene (B151609) ring and an ethyl ester group, contributes to its unique organoleptic properties.[2] This compound is utilized in the food and fragrance industries to impart or enhance fruity and sweet notes in a variety of products.[3] Understanding its detailed sensory characteristics is crucial for its effective application and for the development of novel products with specific flavor profiles.

Odor and Flavor Profile

The sensory characteristics of ethyl 4-phenylbutanoate are consistently described across various sources as sweet and fruity. The specific descriptors most frequently associated with this compound are plum, and in some instances, a cooked plum or prune-like taste.[3] Floral notes have also been attributed to its aromatic profile.

Table 1: Qualitative Odor and Flavor Descriptors for Ethyl 4-Phenylbutanoate

| Sensory Attribute | Associated Descriptors |

| Odor | Sweet, Fruity, Plum-like, Floral |

| Flavor | Sweet, Fruity, Cooked Plum, Prune-like |

Source: Data compiled from multiple sources.[3]

Quantitative Sensory Data

A comprehensive search of scientific literature and public databases did not yield specific quantitative data for the odor and flavor thresholds (detection and recognition) of ethyl 4-phenylbutanoate in either air or water. Such data is often proprietary to flavor and fragrance companies. However, for context, the typical concentration of ethyl 4-phenylbutanoate used in finished food products ranges from approximately 0.06 to 1 ppm.[3]

Table 2: Typical Usage Level of Ethyl 4-Phenylbutanoate

| Application | Concentration Range (ppm) |

| Finished Products | 0.06 - 1 |

Source: ChemicalBook.[3]

Experimental Protocols for Sensory Analysis

While specific protocols for the sensory evaluation of ethyl 4-phenylbutanoate are not publicly available, standard methodologies for the assessment of flavor compounds can be applied. These generally involve sensory panels and instrumental analysis.

Sensory Panel Evaluation

A trained sensory panel is essential for characterizing the odor and flavor profile of a compound.

Experimental Workflow for Sensory Panel Evaluation

Caption: Workflow for sensory panel evaluation of a flavor compound.

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and taste attributes using reference standards.

-

Sample Preparation: Solutions of ethyl 4-phenylbutanoate are prepared in a neutral solvent (e.g., water, ethanol, or a simple food matrix) at various concentrations.

-

Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths) and rate the intensity of various descriptors (e.g., sweet, fruity, plum) on a structured scale.

-

Data Analysis: The collected data is statistically analyzed to determine the sensory profile and, if applicable, the detection and recognition thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the specific volatile compounds responsible for an aroma.

-

Sample Preparation: Volatile compounds, including ethyl 4-phenylbutanoate, are extracted from the sample matrix using techniques like Solid Phase Microextraction (SPME) or Simultaneous Distillation-Extraction (SDE). *[4][5] Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity in a gas chromatograph. *[4] Effluent Splitting: The column effluent is split between a chemical detector (like a mass spectrometer for identification) and an olfactory port. *[5] Olfactometry: A trained assessor sniffs the effluent from the olfactory port and records the retention time and sensory descriptors of any detected odors. *[6] Data Analysis: The data from the chemical detector and the olfactometry are combined to create an aromagram, which links specific chemical compounds to their perceived aroma.

[5]### 5. Biosynthetic and Perceptual Pathways

Biosynthesis of Phenylpropanoid Esters

Ethyl 4-phenylbutanoate belongs to the broad class of phenylpropanoids, which are synthesized in plants from the amino acid phenylalanine. T[7][8]he general phenylpropanoid pathway leads to the formation of various aromatic compounds that contribute to flavor and aroma. W[9][10]hile the specific enzymatic steps for the biosynthesis of ethyl 4-phenylbutanoate are not detailed in the literature, it is likely formed through the esterification of 4-phenylbutanoic acid with ethanol, a reaction that can occur during fruit ripening and fermentation processes.

Generalized Phenylpropanoid Biosynthesis Pathway

Caption: Simplified biosynthetic pathway leading to phenylpropanoid esters.

Olfactory and Gustatory Perception of Esters

The perception of the odor and flavor of esters like ethyl 4-phenylbutanoate involves complex signaling pathways.

-

Olfactory Perception: Volatile ester molecules are detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on olfactory receptor neurons in the nasal epithelium. T[11]he binding of an ester to an OR initiates a signal transduction cascade, leading to the generation of a nerve impulse that is transmitted to the brain for processing and perception of the aroma.

[12]Simplified Olfactory Signaling Pathway for Esters

Caption: Simplified G-protein coupled olfactory signaling cascade for esters.

-

Gustatory Perception: The sweet taste of esters is perceived by taste receptors, specifically the T1R2/T1R3 heterodimer, which are also GPCRs located in taste buds on the tongue. T[13][14]he binding of a sweet molecule to this receptor triggers a downstream signaling cascade involving G-proteins (gustducin) and second messengers, ultimately leading to neurotransmitter release and the perception of sweetness.

Ethyl 4-phenylbutanoate is a valuable aroma compound with a well-defined qualitative sensory profile characterized by sweet, fruity, and plum-like notes. While specific quantitative sensory data remains elusive in the public domain, the established methodologies for sensory panel evaluation and GC-O provide a robust framework for its characterization. A general understanding of its likely biosynthetic origins from the phenylpropanoid pathway and the G-protein coupled receptor mechanisms for its perception provides a solid foundation for professionals in the fields of food science, fragrance chemistry, and drug development. Further research to determine the precise sensory thresholds and detailed biosynthetic pathways would be highly beneficial for the targeted and optimized use of this impactful flavor and aroma compound.

References

- 1. Showing Compound Ethyl 4-phenylbutanoate (FDB008256) - FooDB [foodb.ca]

- 2. NP-MRD: Showing NP-Card for Ethyl 4-phenylbutanoate (NP0337043) [np-mrd.org]

- 3. ETHYL 4-PHENYLBUTYRATE | 10031-93-3 [chemicalbook.com]

- 4. pfigueiredo.org [pfigueiredo.org]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gentechscientific.com [gentechscientific.com]

- 7. mdpi.com [mdpi.com]

- 8. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 9. Phenylpropanoid Metabolism in Ripening Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 12. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Taste receptor - Wikipedia [en.wikipedia.org]

- 14. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Ethyl 4-phenylbutanoate: Discovery, History, and Applications